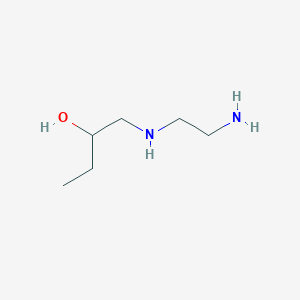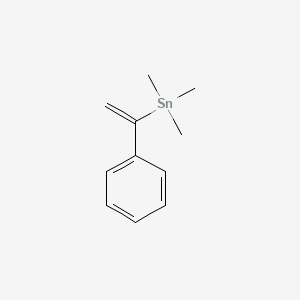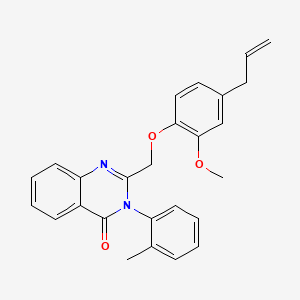
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is a complex organic compound with a quinazolinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the allyl, methoxy, and phenoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: The allyl, methoxy, and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, leading to a diverse array of quinazolinone analogs.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- has a wide range of scientific research applications, including:
Biology: Researchers study the biological activity of this compound and its analogs, exploring their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific molecular pathways.
Industry: In industrial applications, the compound may be used in the development of new materials, coatings, and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone: The core structure of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is shared with other quinazolinone derivatives, which may have different functional groups and properties.
Allyl-Substituted Quinazolinones: Compounds with allyl groups attached to the quinazolinone core, similar to the allyl group in the target compound.
Methoxy-Substituted Quinazolinones: Quinazolinone derivatives with methoxy groups, which may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the allyl, methoxy, and phenoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
3354-14-1 |
|---|---|
Formule moléculaire |
C26H24N2O3 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H24N2O3/c1-4-9-19-14-15-23(24(16-19)30-3)31-17-25-27-21-12-7-6-11-20(21)26(29)28(25)22-13-8-5-10-18(22)2/h4-8,10-16H,1,9,17H2,2-3H3 |
Clé InChI |
TYEZLALBNAXBHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC4=C(C=C(C=C4)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


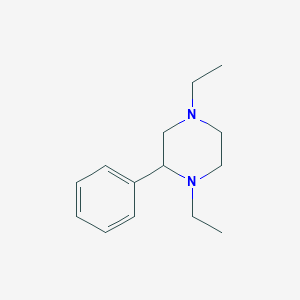
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
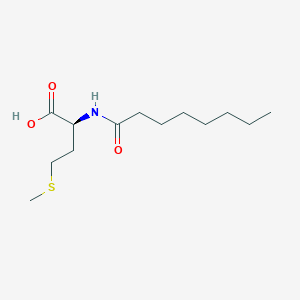
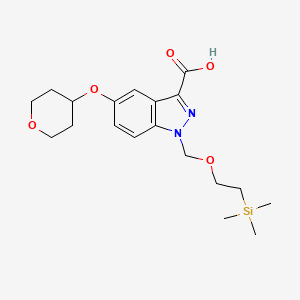


![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

